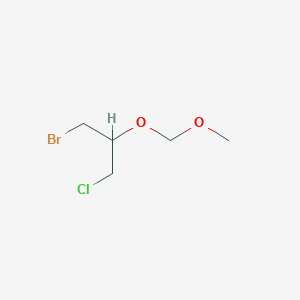
1-Bromo-3-chloro-2-(methoxymethoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-chloro-2-(methoxymethoxy)propane is an organic compound that belongs to the class of halogenated ethers This compound is characterized by the presence of bromine, chlorine, and methoxymethoxy groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-(methoxymethoxy)propane can be synthesized through several methods. One common approach involves the halogenation of 2-(methoxymethoxy)propane. This process typically includes the following steps:
Starting Material Preparation: Begin with 2-(methoxymethoxy)propane, which can be synthesized from propane-1,2-diol and methoxymethyl chloride.
Halogenation: The compound is then subjected to bromination and chlorination. Bromination can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). Chlorination can be performed using chlorine gas (Cl₂) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems for the addition of halogenating agents and real-time monitoring of reaction parameters is common to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-chloro-2-(methoxymethoxy)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxides (RO⁻), or amines (NH₂⁻).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: Alkenes such as 1-chloro-2-(methoxymethoxy)propene.
Oxidation: Corresponding alcohols or carboxylic acids.
Reduction: Hydrocarbons like propane derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-3-chloro-2-(methoxymethoxy)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-Bromo-3-chloro-2-(methoxymethoxy)propane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the compound undergoes a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile attacks the carbon atom bonded to the halogen, leading to the displacement of the halogen atom.
Molecular Targets and Pathways:
Nucleophilic Substitution: The carbon-halogen bond is the primary target, with the nucleophile attacking the electrophilic carbon center.
Elimination Reactions: The base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the halogen.
Comparación Con Compuestos Similares
1-Bromo-3-chloro-2-(methoxymethoxy)propane can be compared with other halogenated ethers such as:
1-Bromo-2-chloroethane: Similar in having both bromine and chlorine atoms but lacks the methoxymethoxy group.
1-Chloro-3-bromo-2-propanol: Contains both halogens and a hydroxyl group instead of the methoxymethoxy group.
2-Bromo-3-chloropropane: Similar halogenation pattern but lacks the ether functionality.
Uniqueness: The presence of both bromine and chlorine atoms along with the methoxymethoxy group makes this compound unique in its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike
Propiedades
Fórmula molecular |
C5H10BrClO2 |
|---|---|
Peso molecular |
217.49 g/mol |
Nombre IUPAC |
1-bromo-3-chloro-2-(methoxymethoxy)propane |
InChI |
InChI=1S/C5H10BrClO2/c1-8-4-9-5(2-6)3-7/h5H,2-4H2,1H3 |
Clave InChI |
HPVNOGJSONQOIO-UHFFFAOYSA-N |
SMILES canónico |
COCOC(CCl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















